An In-Depth Technical Guide to tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold and the Significance of tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable building block in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance the pharmacological properties of drug candidates. Compared to its larger five- and six-membered ring counterparts, the azetidine scaffold can improve metabolic stability, aqueous solubility, and cell permeability, while also providing novel intellectual property.
This guide focuses on a particularly useful derivative, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (CAS Number: 1016233-08-1 ). The presence of two hydroxymethyl groups at the C3 position provides a versatile handle for further chemical modifications, making it an attractive scaffold for the synthesis of complex molecules and libraries of compounds for drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions. This guide will provide a comprehensive overview of its properties, synthesis, and applications, with a focus on practical insights for laboratory use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key properties of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate are summarized below.
| Property | Value | Reference |
| CAS Number | 1016233-08-1 | N/A |
| Molecular Formula | C₁₀H₁₉NO₄ | N/A |
| Molecular Weight | 217.26 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. | N/A |
| Storage | Store in a cool, dry place. Keep container tightly closed. | [2] |
Synthesis of tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate: A Plausible Synthetic Approach
The overall synthetic strategy involves the construction of the azetidine ring, followed by the introduction of the two hydroxymethyl groups at the C3 position and Boc-protection of the nitrogen atom.
Caption: Plausible synthetic workflow for tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Boc-azetidin-3-one
The synthesis of the key intermediate, 1-Boc-azetidin-3-one, can be achieved from a commercially available precursor, 1-Boc-3-hydroxyazetidine. This oxidation is a crucial step and can be performed using various methods, with Swern oxidation or Dess-Martin periodinane being common choices. A Chinese patent describes a route starting from 3-azetidinol hydrochloride.[5]
-
Reaction: Oxidation of 1-Boc-3-hydroxyazetidine.
-
Reagents & Conditions:
-
To a solution of 1-Boc-3-hydroxyazetidine in a suitable solvent such as dichloromethane (DCM), add an oxidizing agent like Dess-Martin periodinane or perform a Swern oxidation using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine at low temperatures (-78 °C).
-
-
Work-up & Purification:
-
After the reaction is complete, quench the reaction appropriately (e.g., with sodium thiosulfate for Dess-Martin oxidation).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-Boc-azetidin-3-one.
-
Step 2: Double Hydroxymethylation of 1-Boc-azetidin-3-one
The introduction of the two hydroxymethyl groups at the C3 position is the final key transformation. This can be achieved by reacting the ketone with a source of formaldehyde under basic conditions.
-
Reaction: Base-catalyzed aldol-type reaction with formaldehyde.
-
Reagents & Conditions:
-
Dissolve 1-Boc-azetidin-3-one in a suitable solvent system, such as a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a base, such as potassium carbonate or calcium hydroxide, to catalyze the reaction.
-
Add an excess of an aqueous solution of formaldehyde.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
-
Work-up & Purification:
-
Neutralize the reaction mixture with a mild acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude diol by column chromatography on silica gel to afford the final product, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate.
-
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate make it a highly valuable building block in drug discovery programs.
-
Introduction of 3D-character: The gem-diol moiety at the C3 position provides a rigid, three-dimensional exit vector, allowing for the exploration of chemical space in a more defined manner compared to flexible aliphatic chains. This can lead to improved binding affinity and selectivity for biological targets.
-
Scaffold for Library Synthesis: The two primary alcohol functionalities can be selectively or exhaustively functionalized to generate a diverse range of derivatives. For example, they can be converted to ethers, esters, amines, or other functional groups, enabling the rapid synthesis of compound libraries for high-throughput screening.
-
Bioisosteric Replacement: The 3,3-disubstituted azetidine core can serve as a bioisostere for other cyclic systems, such as piperidines or pyrrolidines, offering an alternative scaffold with potentially improved pharmacokinetic properties.[6]
-
Formation of Spirocyclic Systems: The diol functionality can be used to construct spirocyclic systems by reacting with bifunctional reagents. Spirocycles are of great interest in medicinal chemistry as they introduce conformational rigidity and novel structural motifs.
Recent studies have highlighted the importance of substituted azetidines in the development of novel therapeutics. For instance, azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression.[7] Furthermore, the synthesis and application of various substituted azetidines continue to be an active area of research.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate. While a specific safety data sheet (SDS) for this exact compound is not available in the searched results, information from closely related compounds, such as cis-tert-butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate, can provide guidance.[2]
-
Hazard Identification:
-
Precautionary Measures:
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
-
Conclusion
tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique 3,3-disubstituted azetidine core, combined with the synthetic handles provided by the two hydroxymethyl groups, offers chemists the opportunity to synthesize novel and structurally complex molecules with potentially enhanced pharmacological properties. A sound understanding of its synthesis, properties, and safe handling, as outlined in this guide, will enable researchers to fully exploit the potential of this important chemical scaffold.
References
-
PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: tert-Butyl 3-(pyridin-2-ylamino)
-
Princeton University. SUPPLEMENTARY INFORMATION. Macmillan Group. Available at: [Link]
-
LookChem. Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Available at: [Link]
- Google Patents. WO1999019297A1 - Synthesis of azetidine derivatives.
- Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.
- Laibo Chem. tert-butyl3,3-bis(hydroxymethyl)
- Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- Szemesi, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules (Basel, Switzerland), 28(3), 1043.
- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- Google Patents. CN111362852A - The preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
Sources
- 1. tert-butyl3,3-bis(hydroxymethyl)azetidine-1-carboxylate , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]
- 2. aksci.com [aksci.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. knightchem-store.com [knightchem-store.com]
- 8. kishida.co.jp [kishida.co.jp]



